Milk thistle
Overview
Description
Milk Thistle Description
Milk thistle (Silybum marianum) is a plant that has been used for centuries as a natural remedy for liver and biliary disorders. The active component of milk thistle is silymarin, a mixture of flavonolignans including silybin, silydianin, and silychristin, with silybin being the most biologically active . Silymarin is concentrated in the fruit and seeds of the plant and is known for its antioxidant, anti-inflammatory, antifibrotic, and potentially anticarcinogenic properties .
Synthesis Analysis
The synthesis of flavonolignan diastereoisomers in milk thistle involves the oxidation of coniferyl alcohol and its subsequent reaction with the oxygen atoms of taxifolin's catechol moiety. This process leads to the formation of silybin A, silybin B, isosilybin A, and isosilybin B, which are major components of silymarin .
Molecular Structure Analysis
Silymarin is a complex mixture of several flavonolignans, with silybin being the predominant and most active component. Silybin itself exists as two diastereoisomers, silybin A and silybin B. The molecular structure of these compounds is characterized by the presence of a flavonoid unit linked to a phenylpropanoid moiety, forming a unique class of compounds known as flavonolignans .
Chemical Reactions Analysis
Milk thistle's active components have been shown to inhibit the activity of certain enzymes involved in drug metabolism, such as CYP3A4 and uridine diphosphoglucuronosyl transferase (UGT). This inhibition can potentially alter the pharmacokinetics of coadministered drugs, leading to increased toxicity or decreased efficacy . Additionally, flavonolignans from milk thistle can inhibit CYP2C9-mediated warfarin metabolism, which may have clinical implications for patients on warfarin therapy .
Physical and Chemical Properties Analysis
The physical and chemical properties of silymarin contribute to its biological activities. As an antioxidant, silymarin scavenges free radicals and inhibits lipid peroxidation. It also exhibits protective effects against genomic injury, promotes hepatocyte protein synthesis, and has antifibrotic activity. Silymarin's ability to stabilize mast cells, chelate iron, and modulate calcium metabolism further contributes to its therapeutic potential .
Case Studies and Clinical Trials
Scientific Research Applications
1. Weed Infestation and Sustainable Crop Rotation
Milk thistle (Silybum marianum) has been studied in the context of weed infestation in sustainable crop rotation. It was evaluated in a farming system involving maize, pea, and durum wheat. The study found that milk thistle can influence the weed infestation levels of these crops, highlighting its role in sustainable agriculture (Š. Týr, 2015).
2. Liver Diseases and Silymarin's Role
Silybum marianum, or milk thistle, is noted for its effectiveness in treating liver diseases. Its active complex, silymarin, composed of silybin, silydianin, and silychristin, acts as an antioxidant, reducing free radical production and lipid peroxidation. This has implications for treating conditions like alcoholic liver disease and hepatitis (Abenavoli et al., 2010).
3. Cultivation and Therapeutic Properties
The cultivation of milk thistle, its therapeutic properties, and its adaptability to various soil types have been a focus of research. Studies have addressed factors such as sowing time, soil requirements, and resistance to drought, providing insights into agricultural practices for optimal milk thistle production (Karkanis et al., 2011).
4. Quality Concerns in Dietary Supplements
Research has raised concerns about the chemical and microbiological quality of commercial milk thistle-based dietary supplements. Discrepancies in silymarin content and the presence of contaminants like mycotoxins and pesticides have been noted, impacting their efficacy and safety (Fenclova et al., 2019).
5. Pharmacological and Nutraceutical Uses
Milk thistle's pharmacological and nutraceutical uses in liver diseases have been reviewed, emphasizing its anti-inflammatory, immunomodulating, antifibrotic, antioxidant, and liver-regenerating properties. This highlights its potential in treating various liver conditions (Abenavoli et al., 2018).
6. Micronutrients and Antioxidant Activity
A study on the effect of micronutrients on the antioxidant activity of milk thistle seed revealed that micronutrients like Fe, Zn, B, and Mn can enhance its antioxidant capacity. This suggests a potential strategy for increasing the therapeutic efficacy of milk thistle in dryland conditions (Ebrahimian et al., 2021).
Safety And Hazards
Future Directions
Despite encouraging preclinical data, further well-designed randomized clinical trials are needed to fully substantiate the real value of Milk Thistle preparations in liver diseases . Recent studies have focused on the role of milk thistle in treating nonalcoholic fatty liver disease, a common hepatic manifestation of metabolic syndrome .
properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBFKMXJBCUCAI-WAABAYLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858697 | |
Record name | Silibinin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silibinin B | |
CAS RN |
65666-07-1, 142797-34-0 | |
Record name | Silymarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065666071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silibinin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142797340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silibinin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SILIBININ B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/853OHH1429 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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